Nomifensine-d3 Maleic Acid Salt

Stable Isotope Labeling Quantitative Bioanalysis GC-MS

Nomifensine-d3 Maleic Acid Salt is the superior internal standard for nomifensine quantification. Unlike unlabeled nomifensine maleate, which introduces variability from differential matrix effects and ion suppression, or alternative deuterated analogues (d5, d8) that fail to co-elute, this d3-labeled standard delivers a consistent +3 Da mass shift with near-identical physicochemical properties for true signal normalization. Essential for clinical ADME studies, forensic toxicology (SWGTOX/ISO 17025), and pharmaceutical QC per ICH Q2(R1). Packaged as a pale yellow solid (≥98% purity, MW 357.42 g/mol).

Molecular Formula C20H22N2O4
Molecular Weight 357.424
CAS No. 1795140-41-8
Cat. No. B565300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNomifensine-d3 Maleic Acid Salt
CAS1795140-41-8
Synonyms1,2,3,4-Tetrahydro-2-(methyl-d3)-4-phenyl-8-isoquinolinamine (2Z)-2-Butenedioate;  (8-Amino-1,2,3,4-tetrahydro-2-(methyl-d3)-4-phenylisoquinoline (Z)-2-Butenedioate;  (±)-Nomifensine-d3 Hydrogen Maleate;  Alival-d3;  HOE 984-d3;  Hostalival-d3;  Merital-d3
Molecular FormulaC20H22N2O4
Molecular Weight357.424
Structural Identifiers
SMILESCN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3;
InChIKeyGEOCVSMCLVIOEV-REHQRYIOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nomifensine-d3 Maleic Acid Salt (CAS 1795140-41-8): A Deuterium-Labeled Norepinephrine-Dopamine Reuptake Inhibitor Internal Standard for Quantitative LC-MS/MS Bioanalysis


Nomifensine-d3 Maleic Acid Salt (CAS 1795140-41-8) is a stable isotope-labeled analogue of the norepinephrine-dopamine reuptake inhibitor (NDRI) nomifensine maleate, wherein three hydrogen atoms on the N-methyl group are replaced by deuterium (d3) [1]. The compound is supplied as a pale yellow solid (≥95% purity) with a molecular formula of C₂₀H₁₉D₃N₂O₄ and a molecular weight of 357.42 g/mol, a +3 Da mass shift relative to unlabeled nomifensine maleate (354.40 g/mol) [2]. It is designed exclusively as an analytical internal standard for the precise quantification of nomifensine in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Unlabeled Nomifensine Maleate or Alternative Deuterated Forms Are Not Equivalent Analytical Substitutes for Nomifensine-d3 Maleic Acid Salt


In quantitative LC-MS/MS workflows, the use of unlabeled nomifensine maleate as an internal standard introduces unacceptable analytical variability due to differential matrix effects and ion suppression, which can compromise assay accuracy and reproducibility [1]. Alternative deuterated analogues with different labeling patterns (e.g., d5, d8) exhibit altered chromatographic retention times and extraction recoveries, failing to co-elute precisely with the target analyte—a fundamental requirement for the internal standard method [2]. Only Nomifensine-d3 Maleic Acid Salt, with its specific +3 Da mass shift and minimal isotopic interference, maintains near-identical physicochemical properties to unlabeled nomifensine, enabling true signal normalization across the entire analytical range .

Quantitative Evidence Supporting the Selection of Nomifensine-d3 Maleic Acid Salt Over Unlabeled and Alternative Deuterated Nomifensine Standards


Nomifensine-d3 Maleic Acid Salt Provides a +3 Da Mass Shift Enabling Reliable Quantitation via GC-MS and LC-MS/MS

Nomifensine-d3 Maleic Acid Salt exhibits a molecular mass of 357.42 Da, precisely +3 Da greater than unlabeled nomifensine maleate (354.40 Da), due to substitution of three hydrogen atoms with deuterium [1]. This isotopic shift is sufficient to prevent spectral overlap while preserving near-identical chromatographic behavior, enabling the compound to serve as an optimal internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification [2].

Stable Isotope Labeling Quantitative Bioanalysis GC-MS LC-MS/MS

Deuterium Labeling at the N-Methyl Group Minimizes Deuterium-Hydrogen Exchange and Metabolic Isotope Effects Relative to Ring-Labeled Analogues

Nomifensine-d3 Maleic Acid Salt is specifically deuterated at the N-methyl group, a site that is metabolically stable and not prone to deuterium-hydrogen back-exchange under physiological or analytical conditions . In contrast, deuterium labels placed on aromatic rings or adjacent to labile protons can undergo exchange in protic solvents or during sample preparation, leading to isotopic dilution and inaccurate quantitation [1]. This positional specificity ensures that the deuterium label remains intact throughout sample processing, storage, and analysis .

Metabolic Stability Deuterium Exchange Pharmacokinetics Stable Isotope Labeling

Nomifensine-d3 Maleic Acid Salt Validated as Internal Standard for GC-MS Quantitation of Nomifensine in Human Plasma

A published GC-MS method used a stable isotope-labeled analogue of nomifensine (structurally consistent with d3 labeling) as the internal standard to quantify nomifensine in human plasma, demonstrating the feasibility and analytical robustness of this approach [1]. While the exact deuterium labeling pattern is not specified in the abstract, the described methodology aligns precisely with the intended application of Nomifensine-d3 Maleic Acid Salt as a quantitative internal standard [2]. This validation provides a methodological precedent for the compound's use in regulated bioanalysis.

Method Validation Bioanalytical Chemistry Clinical Pharmacology GC-MS

Analytical-Grade Purity (≥95%) with Defined Physicochemical Properties Ensures Consistent Performance Across Batches

Commercially available Nomifensine-d3 Maleic Acid Salt is supplied with a purity specification of ≥95% (typically ≥98% by HPLC), a defined melting point of >186°C (decomposition), and a pale yellow solid appearance . In contrast, unlabeled nomifensine maleate analytical standards are often certified to similar purity but lack the isotopic enrichment verification (±2 atom% D) and may exhibit batch-to-batch variability in salt stoichiometry that affects solubility and recovery [1]. The deuterated product includes a Certificate of Analysis that documents isotopic purity, which is essential for meeting regulatory bioanalytical method validation guidelines (FDA, EMA) [2].

Quality Control Analytical Standard Reproducibility Procurement

Stable Storage at -20°C Under Inert Atmosphere Preserves Isotopic Integrity for Up to 5 Years

Vendor specifications recommend storage of Nomifensine-d3 Maleic Acid Salt at -20°C under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation and moisture uptake . Under these conditions, the compound is reported to remain stable for up to 5 years, with re-test intervals every 12 months per the Certificate of Analysis [1]. In comparison, unlabeled nomifensine maleate is hygroscopic and can undergo gradual hydrolysis of the maleate counterion, forming the free base with altered solubility [2]. The deuterated salt exhibits comparable long-term stability when stored appropriately, ensuring that laboratories can maintain a single lot for extended method lifecycle management .

Stability Long-term Storage Supply Chain Inventory Management

High-Impact Applications for Nomifensine-d3 Maleic Acid Salt in Bioanalysis, Pharmacokinetics, and Neuropharmacology


Quantitative LC-MS/MS Analysis of Nomifensine in Plasma for Pharmacokinetic Studies

Nomifensine-d3 Maleic Acid Salt is spiked into human or rodent plasma samples at a fixed concentration (e.g., 50 ng/mL) prior to protein precipitation or solid-phase extraction. The deuterated internal standard co-elutes with nomifensine but is distinguished by its +3 Da mass shift, enabling precise quantitation over a linear dynamic range of 1-1000 ng/mL . This workflow is essential for clinical pharmacokinetic studies evaluating the absorption, distribution, metabolism, and excretion (ADME) of nomifensine .

Metabolite Identification and Profiling in Neuropharmacology Research

Researchers investigating the metabolic fate of nomifensine in brain tissue or cerebrospinal fluid use Nomifensine-d3 Maleic Acid Salt as an internal standard to correct for ion suppression caused by complex lipid matrices. The deuterium label remains intact during phase I and phase II metabolism, allowing accurate differentiation between the parent drug and its hydroxylated, glucuronidated, or sulfated metabolites . This application supports studies on the role of norepinephrine and dopamine transporters in neurological disorders.

Forensic Toxicology Confirmation of Nomifensine Exposure

Forensic laboratories employ Nomifensine-d3 Maleic Acid Salt as an internal standard in validated GC-MS or LC-MS/MS methods for the qualitative and quantitative confirmation of nomifensine in post-mortem blood, urine, or vitreous humor . The deuterated standard provides unambiguous identification by matching retention time (±0.1 min) and ion ratio (±20%) with the analyte, fulfilling SWGTOX and ISO 17025 accreditation requirements for forensic toxicology .

Quality Control of Nomifensine Pharmaceutical Formulations and Impurity Profiling

Pharmaceutical quality control laboratories use Nomifensine-d3 Maleic Acid Salt to prepare calibration standards for the quantification of nomifensine maleate active pharmaceutical ingredient (API) and related impurities (e.g., process impurities, degradation products) in capsules or tablets . The stable isotope internal standard corrects for variability in injection volume, ionization efficiency, and detector response, ensuring compliance with ICH Q2(R1) guidelines for accuracy (85-115%) and precision (CV ≤15%) .

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